

discovery and history of perovskite minerals

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An In-depth Technical Guide to the Discovery and History of Perovskite Minerals

Introduction

The term "perovskite" has evolved from the name of a specific mineral to representing an entire class of compounds with a characteristic crystal structure. These materials are at the forefront of research in fields ranging from photovoltaics and optoelectronics to catalysis and superconductivity. This guide provides a comprehensive overview of the initial discovery of the perovskite mineral, its historical development, and the foundational experimental work that established its importance. It is intended for researchers, scientists, and professionals who require a deep understanding of the origins and scientific progression of perovskite materials.

The Initial Discovery

The history of perovskite begins in the early 19th century in the Ural Mountains of Russia, a region renowned for its mineral wealth.

Discovery and Naming

In 1839, the German mineralogist Gustav Rose received a previously unknown mineral sample from the Russian Ural Mountains.[1][2] After conducting a physicochemical analysis, Rose identified it as a new mineral species.[3] The sample was given to him by the Russian mineralogist Alexander Kämmerer, who suggested the mineral be named "perovskite" in honor of Count Lev Aleksevich Perovski, a Russian nobleman and mineral enthusiast.[2][3]

The Original Perovskite Mineral: Calcium Titanate



The mineral discovered by Rose was identified as **calcium titanate**, with the chemical formula CaTiO₃.[4][5][6] Naturally occurring perovskite is often found as black, reddish-brown, or pale yellow pseudo-cubic crystals.[1] While its ideal structure is cubic, the mineral itself is typically found with an orthorhombic crystal system at room temperature.[1][4][6]

Quantitative Data of a Natural Perovskite Mineral (CaTiO₃)

The following table summarizes the key physical and crystallographic properties of the naturally occurring perovskite mineral, **calcium titanate**.

Property	Value	Citation(s)
Chemical Formula	CaTiO₃	[1][4][5]
Crystal System	Orthorhombic	[1][4]
Crystal Class	Dipyramidal (mmm)	[1]
Space Group	Pbnm	[1]
Formula Mass	135.96 g/mol	[1]
Mohs Scale Hardness	5.0–5.5	[1]
Specific Gravity	3.98–4.26	[1]
Luster	Adamantine to metallic	[1]
Optical Properties	Biaxial (+)	[1]
Refractive Index	$n\alpha = 2.3$, $n\beta = 2.34$, $n\gamma = 2.38$	[1]

Foundational Experimental Protocols and Conceptual Developments

The understanding of perovskites has been built upon several key experimental and theoretical milestones.

Early Physicochemical Analysis (c. 1839)



While Gustav Rose's original 1839 publication does not detail his exact experimental procedures, the analysis at the time would have involved a combination of techniques standard for 19th-century mineralogy.

- Objective: To determine the chemical composition and basic physical properties of the new mineral.
- Methodology (Probable):
 - Chemical Analysis: Wet chemical methods would have been employed. This involved dissolving the mineral in strong acids to separate its constituent elements. The quantities of calcium, titanium, and oxygen would have been determined through gravimetric analysis, where elements are precipitated out of solution as solid compounds and weighed.
 - Crystallographic Analysis: The external crystal form (morphology) would have been studied using a goniometer to measure the angles between crystal faces. This data was used to determine the crystal system.
 - Physical Property Measurement: Basic properties like hardness (using a scratch test, the precursor to the Mohs scale), specific gravity (using a balance and water displacement), and color/streak were recorded.

The Goldschmidt Tolerance Factor (1926)

In 1926, Victor Goldschmidt introduced a crucial conceptual tool for predicting the stability of the perovskite crystal structure.[1][3][7] This was not a single experiment but a theoretical framework based on the ionic radii of the constituent atoms.

- Objective: To create a geometric parameter that predicts whether a given ABX₃ compound can form a stable perovskite structure.
- Methodology (Conceptual):
 - Data Collection: Goldschmidt compiled known ionic radii for various cations and anions.



- Derivation of the Tolerance Factor (t): He proposed the following formula based on the geometry of the ideal cubic perovskite unit cell: t = (rA + rX) / (√2 * (rB + rX)) where rA, rB, and rX are the ionic radii of the A-site cation, B-site cation, and the anion (typically oxygen), respectively.[7]
- Stability Prediction:
 - $t \approx 1$: Indicates an ideal cubic perovskite structure is likely to form.
 - 0.9 < t < 1: The structure is typically stable but distorted (e.g., tetragonal or orthorhombic).
 - t < 0.9 or t > 1: The ions are too small or too large, respectively, to form a stable perovskite structure, and other crystal structures are favored.

X-ray Diffraction Analysis of the Perovskite Structure (1945)

The definitive crystal structure of a perovskite-type compound was published in 1945 by Helen Dick Megaw, who performed X-ray diffraction on barium titanate (BaTiO₃), a synthetic material with the perovskite structure.[1][4]

- Objective: To determine the precise atomic positions within the BaTiO₃ unit cell.
- Methodology (Single-Crystal X-ray Diffraction):
 - Crystal Preparation: A small, high-quality single crystal of BaTiO₃ was synthesized and mounted on a goniometer head.
 - Data Collection: The crystal was irradiated with a monochromatic beam of X-rays. As the
 crystal was rotated, the X-rays were diffracted by the planes of atoms within the crystal
 lattice, producing a pattern of spots of varying intensities on a photographic film or
 detector.
 - Data Analysis: The positions and intensities of the diffraction spots were meticulously measured.



 Structure Solution: Using the principles of Bragg's Law and Fourier analysis, the collected diffraction data was used to calculate the electron density map of the unit cell. This map revealed the precise locations of the barium, titanium, and oxygen atoms, confirming the perovskite crystal structure.[4][5]

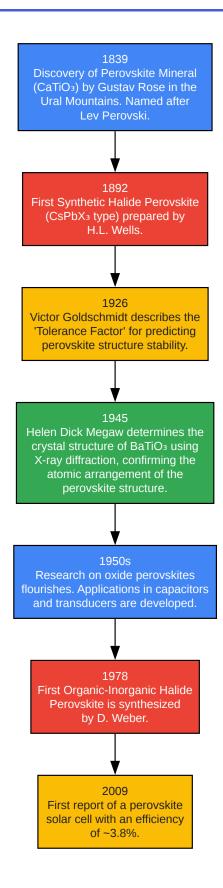
Early Synthesis of Synthetic Perovskites

- Objective: To create artificial perovskite compounds in the laboratory.
- Methodology (High-Temperature Solid-State Reaction):
 - Precursor Selection: Stoichiometric amounts of simple oxide or carbonate precursors,
 such as calcium oxide (CaO) and titanium dioxide (TiO₂), were used.[6][8]
 - Mixing: The precursor powders were intimately mixed and ground together to ensure homogeneity.
 - Calcination/Sintering: The mixture was heated in a high-temperature furnace to temperatures exceeding 1300 °C.[6] At this temperature, the atoms diffuse and react in the solid state to form the desired CaTiO₃ perovskite phase.
 - Characterization: The resulting powder was analyzed using techniques like X-ray diffraction to confirm the formation of the perovskite crystal structure.

Historical Timeline and Evolution

The initial discovery of the mineral was followed by a century of foundational research that expanded the definition of "perovskite" to a vast family of materials.





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A timeline of key events in the discovery and history of perovskite minerals.



Conclusion

The journey of perovskite from a relatively obscure mineral found in the Ural Mountains to a diverse and fundamentally important class of materials is a testament to the cumulative nature of scientific inquiry. The initial discovery and characterization by Gustav Rose laid the groundwork. The theoretical insights of Victor Goldschmidt provided a predictive framework for identifying new perovskite compounds, while the detailed structural analysis by Helen Dick Megaw using X-ray diffraction provided the definitive atomic-scale picture. This historical foundation was critical for the subsequent explosion of research into synthetic perovskites, which continues to yield materials with remarkable and tunable properties for a wide array of advanced applications.

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